molecular formula C15H17N3O3 B2655077 N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334368-57-8

N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No. B2655077
M. Wt: 287.319
InChI Key: FEWWUKBKRCOUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, also known as MMB, is a chemical compound that has been synthesized and studied for its potential use in scientific research applications. MMB is a benzamide derivative and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Structural Characterization and Synthesis

  • The synthesis of related compounds involves complex chemical reactions aiming to explore their potential in pharmaceutical applications. For instance, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate demonstrates the intricacies involved in synthesizing compounds with potential antitubercular properties (Richter et al., 2023).

Antimicrobial Activity

  • Some derivatives have shown significant antimicrobial activity. For example, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as new antimicrobial agents (Vijaya Laxmi et al., 2019).

Potential in Alzheimer's Disease Treatment

  • Derivatives such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide have been identified for their selective inhibitory activity against histone deacetylase 6 (HDAC6), showing promise in decreasing the level of phosphorylation and aggregation of tau proteins, which is a hallmark of Alzheimer's disease (Lee et al., 2018).

Reactions with Methoxypyrimidines and Pyrimidones

  • The reactions of benzonitrile oxide with methoxypyrimidines and pyrimidones have been explored to understand the chemical behaviors and potential applications of these compounds in further synthetic processes (Corsaro et al., 2005).

properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-7-8-17-15(18-11)21-13-5-3-12(4-6-13)14(19)16-9-10-20-2/h3-8H,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWWUKBKRCOUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

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